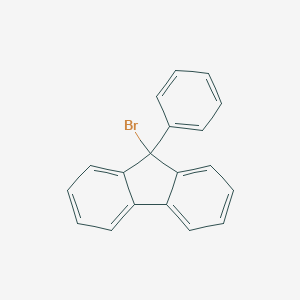

9-Bromo-9-phenylfluorene

Overview

Description

Synthesis Analysis

The synthesis of 9-Bromo-9-phenylfluorene typically involves the bromination of fluorene derivatives. An example includes the reaction of 9-phenyl-9-fluorenol with brominating agents, leading to the introduction of a bromo group at the 9-position of the fluorene ring. This process is crucial for further functionalization and transformation into various organic compounds (Jamison et al., 2003).

Molecular Structure Analysis

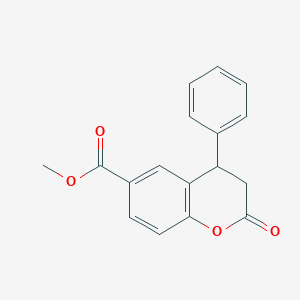

This compound's molecular structure is characterized by the presence of a bromine atom and a phenyl group attached to the fluorene skeleton. This configuration is essential for its reactivity and interaction with other chemical entities. The bromo group, in particular, makes it a valuable intermediate for nucleophilic substitution reactions and cross-coupling reactions, which are pivotal in organic synthesis.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Grignard reactions, metalation with lithium or magnesium, and hydroxy by halogen replacement reactions. These reactions expand its utility in synthesizing a wide range of chemical compounds. Its reactivity with silver salts of aryl nitroacetonitriles, for example, leads to the formation of 9-(α-cyanoarylidene)fluorenes, showcasing its versatility in organic transformations (Lianis et al., 1987).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Asymmetric tris-heteroleptic IrIII complexes with a 9-phenyl-9-phosphafluorene oxide moiety have been shown to enhance charge carrier injection/transporting properties, leading to highly efficient solution-processed OLEDs (Xu et al., 2016).

Rotational Barriers in Chemical Structures

Bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes demonstrate a buttressing effect on rotational barriers, resulting in higher activation energies for rotation compared to methyl compounds (Aoki, Nakamura, & Ōki, 1982).

Labeling in Organic Chemistry

9-[2H]-9-phenylfluorene acts as an efficient deuterium donor for labeling organic compounds with good yields and isotopic enrichment (Cintrat, Pillon, & Rousseau, 2001).

Protection Group in Pharmaceuticals and Nutraceuticals

The 9-phenyl-9-fluorenyl protecting group can be rapidly introduced with excellent yields into amino acids, acids, alcohols, sulfonamides, amides, and thiols, suggesting potential applications in the pharmaceutical and nutraceutical industries (Soley & Taylor, 2019).

Generation of Ion Conditions

Laser flash photolysis of certain compounds generates stable ion conditions for the generation of -carbomethoxy cations, with 9-bromo-9-fluorenylcarboxylate showing increased kinetic stability (Johnston et al., 1993).

Electron Transporting Materials

2,7-substituted hexafluoro-9-heterofluorenes show potential as building blocks for electron transporting materials due to their low LUMO energy levels and cofacial packing (Geramita, McBee, & Tilley, 2009).

Synthesis of 9-(-cyanoarylidene)fluorenes

Reaction of silver salts of arylnitroacetonitriles with 9-bromofluorene produces 9-(-cyanoarylidene)fluorenes in significant yield (Lianis, Rodios, & Alexandrou, 1987).

Catalysis and Organic Synthesis

The formation of 9,9′:9′,9′′-terfluorenyl isomers using metalated fluorenes as intermediates points to potential applications in organic synthesis and catalysis (Minabe & Suzuki, 1975).

Catalytic Processes

The 9-fluorenyl radical can be generated and immobilized at solid interfaces, suggesting applications in catalysis, photocatalysis, and catalytic processes (Simonet & Jouikov, 2011).

Bifluorenylidene Formation

Studies in strongly basic media confirm bifluorenylidene formation from 9-bromo-9,9′-bifluorenyl through E2 elimination, contributing to the understanding of reaction mechanisms in organic chemistry (Bethell & Cockerill, 1966).

Safety and Hazards

9-Bromo-9-phenylfluorene causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 9-Bromo-9-phenylfluorene are not mentioned in the search results, it is used in the preparation of various compounds such as N-(9-(9-phenylfluorenyl))-L-alaninal, N-(9-phenylfluoren-9-yl)-L-serine, and 1-hydroxypyrazoles protected at the oxygen atom . This suggests potential applications in the synthesis of other complex organic compounds.

Mechanism of Action

Target of Action

It’s known that the compound undergoes solvolysis, a reaction involving the breaking of bonds with the help of a solvent .

Mode of Action

The solvolysis of 9-Bromo-9-phenylfluorene has been reported to proceed via a limiting S N 1 mechanism . In this process, the bromine atom is replaced by a nucleophile, which is often a solvent molecule. This reaction results in the formation of a new compound .

Result of Action

It’s known that the compound can be used in the preparation of various other compounds, such as n-(9-(9-phenylfluorenyl))-l-alaninal, n-(9-phenylfluoren-9-yl)-l-serine, and 1-hydroxypyrazoles protected at the oxygen atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Moreover, it’s recommended to ensure adequate ventilation when handling the compound, and it should be kept away from drains .

properties

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?

A1: this compound serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []

Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?

A2: Traditional methods using this compound with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []

Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?

A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)